Sulfachloropyridazine

Descripción general

Descripción

Sulfachlorpiridazina es un fármaco antibiótico sulfonamida que se utiliza principalmente en medicina veterinaria. Es eficaz contra un amplio espectro de infecciones bacterianas causadas por organismos grampositivos y gramnegativos. El compuesto es particularmente útil en el tratamiento de infecciones en aves de corral, ganado vacuno y porcino .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Sulfachlorpiridazina se puede sintetizar mediante una serie de reacciones químicas que implican la sulfonación de derivados de anilina, seguida de cloración y formación del anillo de piridazina. El proceso típicamente implica los siguientes pasos:

Sulfonación: La anilina se sulfona utilizando ácido sulfúrico para formar ácido sulfanílico.

Cloración: El ácido sulfanílico se clora entonces para introducir el átomo de cloro.

Formación del anillo de piridazina: El intermedio clorado se hace reaccionar con hidracina para formar el anillo de piridazina, lo que da lugar a sulfachlorpiridazina.

Métodos de producción industrial

La producción industrial de sulfachlorpiridazina implica la síntesis química a gran escala utilizando pasos similares a los descritos anteriormente. El proceso está optimizado para el rendimiento y la pureza, con un control cuidadoso de las condiciones de reacción como la temperatura, la presión y el pH. El producto final se purifica mediante técnicas de cristalización y filtración .

Análisis De Reacciones Químicas

Tipos de reacciones

Sulfachlorpiridazina sufre varias reacciones químicas, entre ellas:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar sulfóxidos y sulfonas.

Reducción: Las reacciones de reducción pueden convertir sulfachlorpiridazina en sus derivados de amina correspondientes.

Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el grupo sulfonamida, lo que lleva a la formación de diferentes derivados.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Se utilizan nucleófilos como aminas y tioles en reacciones de sustitución.

Principales productos formados

Oxidación: Sulfóxidos y sulfonas.

Reducción: Derivados de amina.

Sustitución: Varias sulfonamidas sustituidas.

Aplicaciones Científicas De Investigación

Veterinary Medicine

Use in Poultry Farming

Sulfachloropyridazine is primarily utilized to treat infections in poultry, including those affecting the digestive and respiratory tracts. Its broad-spectrum activity against bacteria and protozoa makes it a preferred choice among veterinarians. Studies indicate that this compound can persist in animal tissues longer than in feathers, posing potential risks for antimicrobial residues in the food chain. For instance, research has shown that this compound can remain detectable in feathers for up to 55 days after treatment cessation, with concentrations exceeding those found in edible tissues like muscle and liver .

Withdrawal Periods and Residue Monitoring

To mitigate public health risks associated with antimicrobial residues, regulatory bodies such as the European Union have established Maximum Residue Limits (MRL) for sulfonamides, including this compound. The MRL set for this compound is 100 μg/kg in edible tissues . Monitoring residue levels is critical to ensure food safety and compliance with these regulations.

Environmental Impact

Soil Mobility Studies

Research has demonstrated that this compound can leach through soil profiles, raising concerns about groundwater contamination. Studies involving undisturbed soil columns have shown that this compound's transport behavior varies significantly based on environmental conditions. Breakthrough curves generated during these studies indicated delayed peak concentrations compared to conservative tracers like bromide, suggesting complex interactions between the antibiotic and soil particles .

Adsorption Characteristics

The adsorption of this compound onto materials such as mordenite has been investigated to assess its environmental fate. Experimental results revealed that embedding this compound into mordenite channels alters the zeolite's structural properties, which could enhance its capacity to adsorb contaminants from aqueous solutions . This property is significant for developing remediation strategies for contaminated water sources.

Analytical Methodologies

Detection Techniques

Accurate detection of this compound residues is essential for both veterinary applications and environmental monitoring. Advanced analytical methods such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) have been validated for detecting this compound in various matrices, including feathers and edible tissues from poultry . The limit of detection (LOD) established for feathers and liver was 10 μg/kg, while muscle tissue had a lower LOD of 5 μg/kg .

Transformation Studies

The transformation of this compound under different conditions has also been a subject of study. For example, ozonation processes applied to livestock wastewater have shown potential for degrading this antibiotic effectively, thereby reducing its toxicity and environmental persistence . Understanding these transformation pathways is crucial for developing effective wastewater treatment protocols.

Case Studies

Mecanismo De Acción

Sulfachlorpiridazina ejerce sus efectos antibacterianos inhibiendo la enzima dihidrofolato sintetasa, que es crucial para la síntesis de ácido fólico en las bacterias. Esta inhibición conduce a la interrupción de la síntesis del ADN bacteriano y la división celular, lo que finalmente da lugar a la muerte de las células bacterianas .

Comparación Con Compuestos Similares

Sulfachlorpiridazina pertenece a la clase de antibióticos sulfonamidas, que incluye otros compuestos como sulfametoxazol, sulfadiazina y sulfisoxazol. En comparación con estos compuestos, sulfachlorpiridazina tiene una estructura de anillo de piridazina única, que contribuye a su actividad antibacteriana específica y sus propiedades farmacocinéticas .

Lista de compuestos similares

- Sulfametoxazol

- Sulfadiazina

- Sulfisoxazol

- Sulfapiridina

Sulfachlorpiridazina destaca por su eficacia contra un amplio espectro de bacterias y su rápida acción en aplicaciones veterinarias .

Actividad Biológica

Sulfachloropyridazine (SCP) is a member of the sulfonamide class of antibiotics, recognized for its broad-spectrum antibacterial activity. This article delves into the biological activity of SCP, highlighting its mechanism of action, pharmacokinetics, environmental impact, and case studies that illustrate its efficacy and safety in veterinary medicine.

SCP functions primarily as a competitive inhibitor of the enzyme dihydropteroate synthase, which is crucial in the bacterial synthesis of folate. By mimicking para-aminobenzoic acid (PABA), SCP disrupts the production of dihydrofolate, ultimately inhibiting bacterial growth through a bacteriostatic effect. This mechanism is critical in treating infections caused by various Gram-positive and Gram-negative bacteria.

Pharmacokinetics

The pharmacokinetic profile of SCP indicates rapid absorption and distribution within the body. Studies show that SCP achieves high bioavailability after oral administration, similar to other sulfonamides. For instance, it has been reported that SCP can reach a bioavailability of approximately 80% in broiler chickens when administered at therapeutic doses .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Bioavailability | ~80% |

| Half-life | 8-12 hours |

| Tissue distribution | High affinity for liver and muscle tissues |

| Metabolism | Hepatic metabolism |

| Excretion | Primarily via urine |

1. Residue Persistence in Animal Tissues

A study conducted on broiler chickens treated with SCP revealed that residues persisted in muscle and liver tissues for several weeks post-treatment. In one experiment, SCP was administered at a dose of 30 mg/kg for five consecutive days. Residues were detected in muscle tissue up to 55 days after treatment cessation, raising concerns about food safety and public health due to potential antimicrobial residues entering the food chain .

2. Efficacy Against Bacterial Infections

In a clinical setting, SCP has been used effectively to treat respiratory infections in poultry. A comparative study demonstrated that chickens receiving SCP showed significant improvement in clinical signs compared to control groups receiving no treatment. The study highlighted SCP's effectiveness against pathogens such as Escherichia coli and Salmonella spp., which are common culprits in poultry diseases .

3. Environmental Impact

Research on the environmental fate of SCP indicates its persistence in soil and water systems, raising concerns about contamination from agricultural runoff. Studies utilizing in situ measurement techniques have shown detectable concentrations of SCP in various environmental matrices, indicating its potential impact on soil microbiota and aquatic ecosystems .

Propiedades

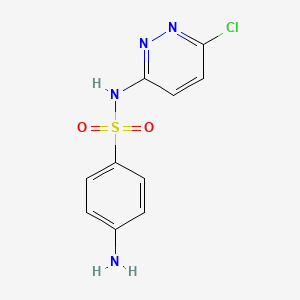

IUPAC Name |

4-amino-N-(6-chloropyridazin-3-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4O2S/c11-9-5-6-10(14-13-9)15-18(16,17)8-3-1-7(12)2-4-8/h1-6H,12H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOXHILFPRYWFOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045265 | |

| Record name | Sulfachloropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26661030 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

80-32-0 | |

| Record name | Sulfachlorpyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfachlorpyridazine [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfachlorpyridazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11461 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | sulfachlorpyridazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757858 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfachloropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfachlorpyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.155 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFACHLORPYRIDAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P78D9P90C0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Sulfachloropyridazine, a sulfonamide antibiotic, acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. [] By mimicking the substrate para-aminobenzoic acid (PABA), this compound disrupts the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, ultimately inhibiting DNA and RNA synthesis in bacteria. []

ANone: The inhibition of folate synthesis by this compound leads to a cascade of effects, ultimately halting bacterial growth and proliferation:

- Depletion of essential metabolites: Reduced tetrahydrofolic acid disrupts the synthesis of purines and thymidine, crucial components of DNA and RNA. []

- Impaired cell division: The lack of building blocks for DNA and RNA synthesis prevents bacterial cell division and multiplication. []

ANone: this compound has the molecular formula C10H9ClN4O2S and a molecular weight of 284.72 g/mol.

ANone: While specific spectroscopic data is not detailed within the provided research, techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are commonly used to elucidate the structure of this compound and confirm its identity. [, ]

ANone: Yes, research has explored the stability of this compound in various environmental matrices, including soil and water. Studies have shown that this compound can persist in soil for extended periods, raising concerns about its potential impact on soil microbial communities. [, ]

ANone: Yes, the stability of this compound is influenced by pH. Studies indicate that this compound degrades faster in acidic conditions (pH 4) than in neutral or alkaline environments (pH 7 and 9). [, ]

ANone: The provided research does not suggest any inherent catalytic properties of this compound. Its primary mechanism of action revolves around inhibiting bacterial enzymes rather than catalyzing reactions.

ANone: Yes, computational chemistry, specifically density functional theory (DFT), has been employed to investigate the hydrolysis mechanism of this compound, providing insights into its degradation pathways. []

ANone: Research on this compound and related sulfonamides suggests that even subtle changes in the molecule's structure, particularly modifications to the heterocyclic ring or the sulfonamide group, can significantly impact its binding affinity to DHPS and, consequently, its antibacterial activity. [, , ]

ANone: Research has explored encapsulating this compound within high silica zeolite Y, a type of porous material, to improve its solubility and potentially enhance its delivery. []

ANone: Yes, the widespread use of this compound in veterinary medicine has raised concerns about its presence in the environment, particularly in water and soil. [, , ] Its persistence in these environments and potential impact on microbial communities necessitate careful monitoring and responsible disposal practices.

ANone: Studies in various animal models, including chickens and pigs, have shown that this compound is rapidly absorbed after oral administration. [, , ] It is primarily excreted unchanged in the urine, with a relatively short elimination half-life. [, ]

ANone: Research in calves suggests that the presence of food may slightly reduce the absorption rate of this compound compared to administration in a fasted state. []

ANone: this compound has been used to treat coccidiosis in poultry, but its effectiveness appears to be diminishing due to increasing drug resistance. [, ] Studies suggest that combinations of this compound with other anticoccidial drugs, such as Trimethoprim or Diaveridine, may offer improved efficacy. [, ]

ANone: Yes, resistance to this compound and other sulfonamides is a growing concern. Primary mechanisms include mutations in the DHPS enzyme, reducing the binding affinity of this compound. [] Additionally, bacteria can acquire genes encoding alternative, resistant forms of DHPS, further compromising the effectiveness of this compound. []

ANone: While generally considered safe for use in animals when administered appropriately, this compound can potentially cause adverse effects, particularly with prolonged or excessive exposure. [, ]

ANone: Several analytical methods have been developed for this compound detection and quantification, including:

- High-performance liquid chromatography (HPLC): This technique, often coupled with UV detection or mass spectrometry (MS), offers high sensitivity and selectivity for analyzing this compound in various matrices, including animal tissues, milk, and environmental samples. [, , , , ]

- Gas chromatography (GC): Coupled with electron capture detection (ECD) or MS, GC is another effective method for this compound analysis, particularly in complex matrices. []

- Fluorescence Polarization Immunoassay (FPIA): This technique utilizes the principle of fluorescence polarization to detect and quantify this compound based on its binding to a specific antibody. []

ANone: this compound, like other sulfonamides, can persist in the environment, particularly in soil and water, potentially impacting microbial communities and contributing to antibiotic resistance. [, , , ]

ANone: Advanced oxidation processes (AOPs), such as UV-C irradiation combined with persulfate, have shown promise in effectively degrading this compound in water. [, ] Other methods include electro-Fenton processes, which generate hydroxyl radicals to degrade this compound and its byproducts. []

ANone: this compound exhibits limited solubility in water, which can influence its bioavailability and therapeutic efficacy. [, , ]

ANone: Research has investigated the solubility of this compound in various solvents, revealing that it is more soluble in organic solvents like acetone, acetonitrile, and alcohols compared to water. []

ANone: The validation of analytical methods for this compound typically involves assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ), ensuring the reliability and reproducibility of the method. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.